N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Description
N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 6,7-dimethyl-2-oxochromen-4-yl group at position 2 and a 1,3-benzodioxole-5-carboxamide moiety at position 3.
Properties
Molecular Formula |
C27H19NO6 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H19NO6/c1-14-9-18-19(12-24(29)33-22(18)10-15(14)2)26-25(17-5-3-4-6-20(17)34-26)28-27(30)16-7-8-21-23(11-16)32-13-31-21/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
GVDMGUFFVTZGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine.
Synthesis of the Benzofuran Moiety: The benzofuran moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Coupling of the Chromen and Benzofuran Units: The chromen and benzofuran units can be coupled using a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a substitution reaction involving a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halide derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is its anticancer activity. Studies have shown that derivatives of this compound exhibit potent cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of various derivatives, this compound was found to have an IC50 value of approximately 4.67 µM against MCF-7 breast cancer cells, indicating significant anticancer potential compared to other tested compounds . Furthermore, the compound demonstrated selectivity for cancer cells over non-cancerous cells, which is crucial for minimizing side effects during treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .
Structure and Stability
The molecular structure of this compound has been thoroughly characterized using X-ray diffraction techniques. The crystal structure reveals a stable conformation with significant intramolecular interactions that contribute to its biological activity . Understanding the structural properties is essential for further modifications aimed at enhancing efficacy and reducing toxicity.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
| Feature | Target Compound | Analog (873681-72-2) |
|---|---|---|
| Substituent at Position 2 | Chromenyl group (electron-withdrawing) | 4-Methoxyphenylcarbamoyl (electron-donating) |
| Substituent at Position 3 | Benzodioxole-carboxamide | Chromene-carboxamide |
| Molecular Rigidity | High (fused benzodioxole) | Moderate (flexible methoxy group) |
| Lipophilicity (Predicted) | Higher (benzodioxole enhances logP) | Lower (polar methoxy group) |
| Hydrogen-Bonding Capacity | 2 H-bond acceptors (amide, dioxole) | 3 H-bond acceptors (amide, carbonyl, methoxy) |
Implications of Substituent Variations
- In contrast, the 4-methoxyphenyl group in the analog may prioritize π-π stacking or polar interactions .
- Steric Considerations : The fused benzodioxole system imposes greater steric hindrance compared to the single methoxy group in the analog, which could influence binding pocket accessibility.
Research Findings and Methodological Context
Crystallographic and Computational Insights
While direct crystallographic data for the target compound are unavailable, methodologies such as SHELX (widely used for small-molecule refinement) could elucidate its conformational preferences. Computational modeling (e.g., density functional theory) may further predict its reactivity and binding modes relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
